Cas no 1010-82-8 (7,7-dimethyl-1,2,3,4,6,8-hexahydroquinolin-5-one)

1010-82-8 structure
Product name:7,7-dimethyl-1,2,3,4,6,8-hexahydroquinolin-5-one
7,7-dimethyl-1,2,3,4,6,8-hexahydroquinolin-5-one Chemical and Physical Properties
Names and Identifiers
-
- 7,7-dimethyl-1,2,3,4,6,8-hexahydroquinolin-5-one
- SureCN4580150
- 7,7-Dimethyl-1,2,3,4,7,8-hexahydro-quinolin5(6H)-one
- 7,7-dimethyl-1,2,3,4,5,6,7,8-octahydro-5-oxoquinoline
- 5(1H)-Quinolinone, 2,3,4,6,7,8-hexahydro-7,7-dimethyl-
- 7,7 Dimethyl-1,2,3,4,7,8-hexahydro-quinolin5(6H)-one
- CTK0G8461
- 2,3,4,6,7,8-hexahydro-7,7-dimethyl-5(1H)-quinolinone
- AGN-PC-00GTG9
- 7,7-dimethyl-2,3,4,6,7,8-hexahydro-1H-quinolin-5-one
- SureCN4580150; 7,7-Dimethyl-1,2,3,4,7,8-hexahydro-quinolin5(6H)-one; 7,7-dimethyl-1,2,3,4,5,6,7,8-octahydro-5-oxoquinoline; 5(1H)-Quinolinone, 2,3,4,6,7,8-hexahydro-7,7-dimethyl-; 7,7 Dimethyl-1,2,3,4,7,8-hexahydro-quinolin5(6H)-one; CTK0G8461; 2,3,4,6,7,8-hexahydro-7,7-dimethyl-5(1H)-quinolinone; AGN-PC-00GTG9; 7,7-dimethyl-2,3,4,6,7,8-hexahydro-1H-quinolin-5-one;
- 1010-82-8
- 7,7-Dimethyl-1,2,3,4,7,8-hexahydro-quinoline-5(6H)-one
- SCHEMBL4580150
- 7,7-Dimethyl-1,2,3,4,7,8-hexahydro-quinolin-5 (6H)-one
- DTXSID50473720
- UKUDDGOWCUCRFI-UHFFFAOYSA-N
- 7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinolin-5-one
- 7,7-dimethyl-1,2,3,4,7,8-hexahydroquinolin-5(6h)-one
- 7,7-Dimethyl-2,3,4,6,7,8-hexahydroquinolin-5(1H)-one
- 7,7-Dimethyl-1,2,3,4,7,8-hexahydro-quinolin-5(6H)-one
- 7,7-Dimethyl-1,2,3,4,7,8-hexahydro-quinoline -5(6H)-one
-
- Inchi: InChI=1S/C11H17NO/c1-11(2)6-9-8(10(13)7-11)4-3-5-12-9/h12H,3-7H2,1-2H3
- InChI Key: UKUDDGOWCUCRFI-UHFFFAOYSA-N
- SMILES: CC1(CC2=C(CCCN2)C(=O)C1)C
Computed Properties
- Exact Mass: 179.13111
- Monoisotopic Mass: 179.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1Ų
- XLogP3: 1.8
Experimental Properties
- PSA: 29.1
- LogP: 2.34180
7,7-dimethyl-1,2,3,4,6,8-hexahydroquinolin-5-one Related Literature
-
Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
-
Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
1010-82-8 (7,7-dimethyl-1,2,3,4,6,8-hexahydroquinolin-5-one) Related Products
- 1296177-38-2((6α,11β)-9-Fluoro-6,11,21-trihydroxy-17-(1-oxobutoxy)pregna-1,4-diene-3,20-dione)
- 2229127-93-7(3-amino-2-(3-ethoxy-2-methoxyphenyl)-2-methylpropan-1-ol)
- 2229694-43-1(3-bromo-2-(2-nitroethenyl)pyridine)
- 1797300-87-8(N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide)
- 2138337-12-7(Benzyl[2,2-difluoro-3-(propylamino)propyl]ethylamine)
- 205827-21-0(Ethyl 2-(4-(Nitromethyl)Tetrahydro-2h-Pyran-4-Yl)Acetate)
- 2098015-45-1(3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione)
- 13152-84-6(1-Acenaphthylenecarboxaldehyde, 2-chloro-)
- 2172188-98-4(Tert-butyl 5-amino-2-ethyl-3-(pyrimidin-5-yl)piperidine-1-carboxylate)
- 1153001-47-8(6-Bromo-2-ethyl-1,4-dihydroquinolin-4-one)
Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk

Shanghai Xinsi New Materials Co., Ltd
Gold Member
CN Supplier
Bulk

Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Bulk

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
